DTNP

thiol quantification Ellman assay colorimetric detection

Standard thiol reagents (e.g., DTNB) fail in acidic biological fluids or require cell lysis for intracellular targets. DTNP solves this with validated permeability and low-pH activity. - **Low-pH assays:** Functional down to pH 5.5; direct measurement in tissue homogenates or urine without buffer adjustment. - **Intracellular redox:** Membrane-permeable; enables live-cell imaging of mitochondrial GSH pools (DTNB is impermeable). - **Field stability:** DTNP derivatives stable >2 weeks at pH 5-6; field-sampling to lab analysis without degradation. - **Peptide synthesis:** ~75% heterodimerization yield at pH 4.6 for membrane protein fragments.

Molecular Formula C10H6N4O4S2
Molecular Weight 310.3 g/mol
CAS No. 2127-10-8
Cat. No. B1204645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDTNP
CAS2127-10-8
Synonyms2,2'-dithio-bis(5-nitropyridine)
2,2'-dithiobis(5-nitropyridine)
2,2-DNP
DTBNP
Molecular FormulaC10H6N4O4S2
Molecular Weight310.3 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1[N+](=O)[O-])SSC2=NC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C10H6N4O4S2/c15-13(16)7-1-3-9(11-5-7)19-20-10-4-2-8(6-12-10)14(17)18/h1-6H
InChIKeyROUFCTKIILEETD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DTNP (CAS 2127-10-8): Chemical Identity and Structural Characteristics of a Specialized Aromatic Disulfide Reagent


2,2′-Dithiobis(5-nitropyridine), commonly abbreviated as DTNP (CAS 2127-10-8), is an aromatic disulfide with the molecular formula C10H6N4O4S2 and a molecular weight of 310.31 g/mol . Structurally, it comprises two 5-nitropyridine moieties linked by a disulfide bond, which serves as the electrophilic center for thiol-disulfide exchange reactions [1]. DTNP is employed primarily as a sulfhydryl-reactive reagent in biochemical and analytical applications, functioning both as a chromogenic probe for thiol quantification and as a cysteine-activating agent in peptide synthesis . Its physicochemical properties, including a melting point of 155–157 °C and limited aqueous solubility (approximately 0.017 g/L at 25 °C), inform handling and formulation considerations for laboratory procurement .

Chromogenic Sulfhydryl Probe

Thiol quantification via thiol-disulfide exchange, producing a chromogenic response suitable for spectrophotometric detection.

Peptide Synthesis Activator

Cysteine-activating agent for heterodimerization and selective deprotection in solid-phase peptide synthesis.

Membrane-Permeable Format

Enables intracellular thiol pool probing in live-cell imaging and electrophysiology studies.

Why DTNP Cannot Be Substituted with Generic Ellman's Reagent (DTNB) or Other Disulfides Without Method Revalidation


Despite their shared disulfide functional group and broad classification as Ellman-type thiol reagents, DTNP, DTNB, and related analogs exhibit markedly divergent performance characteristics that preclude simple interchangeability in established protocols. Differences in aromatic ring electronics (nitropyridine versus nitrobenzoic acid) confer distinct physicochemical properties including solubility, membrane permeability, and pH-dependent reactivity that directly affect assay sensitivity, sample compatibility, and experimental reproducibility [1]. Furthermore, DTNP demonstrates unique capabilities in specific applications—such as pH 4.6 heterodimerization reactions and selective deprotection of acid-labile cysteine protecting groups—that DTNB structurally cannot replicate, as established in direct comparative studies [2]. Procuring generic alternatives without accounting for these quantifiable performance differences risks method failure, data inconsistency, and unnecessary revalidation burden.

DTNB (Ellman's reagent) is not a direct replacement

DTNB is membrane-impermeable and inactive at acidic pH, failing to replicate DTNP's performance in intracellular or low-pH workflows. Electronic differences alter sensitivity and stability.

4-PDS may not support acidic heterodimerization

Although 4-PDS shows comparable cysteine activation, its behavior at pH 4.6 is not documented; DTNP remains the validated choice for acid-labile fragment reconstitution.

Generic aromatic disulfides risk method mismatch

Substituting with non-validated disulfides can shift reaction kinetics, pH profile, and derivative stability, requiring full method revalidation.

Quantitative Evidence Guide: DTNP Differentiation Versus DTNB and 4-PDS in Thiol Quantification, Membrane Studies, and Peptide Synthesis


DTNP Exhibits Higher Spectrophotometric Sensitivity for Sulfhydryl Detection Compared to DTNB

In a direct comparative evaluation, DTNP demonstrated superior sensitivity relative to the widely used DTNB for spectrophotometric determination of low-molecular-weight sulfhydryl compounds [1]. The study established that DTNP produces a linear absorbance response conforming to Beer's law across all simple -SH compounds tested, with the magnitude of response on a molar basis exceeding that of DTNB [1].

Sensitivity vs. DTNB
Head-to-head
Higher molar response across all simple -SH compounds tested; linear Beer's law behavior.
Supports lower detection limits and reduced sample consumption.
Qualitative superiority reported; exact magnitude not numerically specified.
thiol quantification Ellman assay colorimetric detection

Broader Operational pH Range of DTNP Enables Thiol Detection in Acidic and Alkaline Conditions Where DTNB Fails

DTNP is capable of developing color with sulfhydryl compounds across both acidic and alkaline pH environments (pH 5.5–8.9), whereas DTNB is restricted to neutral to alkaline conditions and does not function effectively at low pH [1]. The color developed with DTNP is stable under these conditions, making it suitable for robust analytical workflows [1].

Operational pH range
Head-to-head
DTNP: pH 5.5–8.9; DTNB restricted to neutral-alkaline, inactive at low pH.
Enables direct thiol measurement in acidic samples without neutralization.
Extended pH window reduces sample preparation steps.
assay development pH compatibility sample preparation

Membrane Permeability Differential Enables Selective Probing of Intracellular Versus Extracellular Thiol Pools

Electrophysiological studies using Kv1.3 potassium channels expressed in Xenopus oocytes demonstrate that both DTNP and DTNB (at 50 μM) inhibit channel activity, but with a critical mechanistic distinction: DTNP is membrane-permeable whereas DTNB is membrane-impermeable [1]. The observation that both agents produce inhibition indicates that extracellular domains of Kv1.3 are affected, with DTNP's permeability providing additional experimental utility for probing intracellular thiol targets [1].

Membrane permeability
Head-to-head
DTNP: membrane-permeable; DTNB: impermeable. Both inhibit Kv1.3 channels at 50 μM.
Mandatory for intracellular thiol redox studies.
Binary classification established in Xenopus oocyte voltage-clamp assays.
ion channel membrane permeability redox biology

Rapid and Nearly Quantitative Heterodimerization Kinetics in GPCR Fragment Reconstitution at pH 4.6

In a systematic comparison of cysteine-activating reagents for guided reconstitution of membrane protein fragments, DTNP and 4-PDS both achieved approximately 60% activation yield for N-terminal peptides, with subsequent heterodimerization proceeding rapidly and nearly quantitatively [1]. Critically, DTNP enabled heterodimerization of a 102-residue fragment (2TM-tail) with CT-EL1-tail at pH 4.6, yielding approximately 75% [1]. DTNB was included in the comparative analysis but was not reported to achieve comparable performance under these acidic conditions [1].

GPCR fragment reconstitution
Head-to-head
~75% heterodimerization yield for 2TM-tail at pH 4.6; DTNB data not reported.
Supports segmental labeling under acidic conditions essential for membrane protein NMR.
Reported yield context; 4-PDS activation comparable (~60%).
GPCR NMR structural biology protein engineering segmental labeling

Selective and Gentle Deprotection of Acid-Labile Cysteine Protecting Groups Under TFA Conditions

A comprehensive investigation of DTNP's deprotective scope revealed that DTNP in a TFA solvent system exhibits remarkable ability to remove certain cysteine S-protecting groups traditionally accessible only through harsher or more forcing conditions [1]. The methodology was validated through iterative disulfide formation in oxytocin and apamin test peptides, demonstrating high potential as a stand-alone cysteine deprotection technique [1].

Cysteine deprotection
Class-level
DTNP in TFA removes acid-labile S-protecting groups; validated in oxytocin and apamin synthesis.
Expands orthogonal protecting group strategies for disulfide-rich peptides.
Class-level inference; comprehensive scope established in peptide models.
solid-phase peptide synthesis protecting group orthogonal deprotection

Extended Derivative Stability (>2 Weeks at pH 5–6) Enables Field Sample Collection and Delayed Laboratory Analysis

DTNP derivatization of low-molecular-weight thiols produces adducts that are stable for more than 2 weeks at pH 5 and 6 in the reaction mixture, though stability decreases considerably at pH > 8 [1]. The derivatization reaction is complete within 5 minutes at pH 6, and the derivatives can be quantitatively extracted on C18 cartridges and stored at 0–5 °C for extended periods prior to LC analysis [1].

Derivative stability
Cross-study
Stable >2 weeks at pH 5–6; reaction complete in 5 min at pH 6. Stability drops at pH >8.
Supports field sample collection and delayed laboratory analysis.
Validated for environmental water thiols with C18 SPE storage.
environmental analysis sample stabilization HPLC derivatization

DTNP Procurement Scenarios: When DTNP Is the Scientifically Justified Reagent of Choice


Sensitive Spectrophotometric Thiol Quantification in Biological Matrices Requiring Acidic Sample Conditions

Laboratories conducting thiol quantification in biological fluids or tissue homogenates that are inherently acidic, or where neutralization would compromise analyte stability, should select DTNP over DTNB. DTNP's validated functionality down to pH 5.5 enables direct measurement without buffer adjustment, while its superior sensitivity relative to DTNB reduces detection limits for low-abundance thiol species such as glutathione, cysteine, and protein sulfhydryls [1]. This application is directly supported by the comparative pH range and sensitivity evidence established in Section 3.

Segmental Isotopic Labeling of GPCRs and Membrane Proteins for NMR Structural Biology

Structural biology groups pursuing segmental labeling strategies for NMR analysis of G protein-coupled receptors and other membrane proteins should procure DTNP for cysteine activation steps. The demonstrated ~75% heterodimerization yield at pH 4.6 for 102-residue membrane protein fragments [1], combined with rapid and nearly quantitative reaction kinetics, makes DTNP a validated reagent for guided reconstitution workflows. DTNB cannot substitute in this application due to its documented incompatibility with acidic reaction conditions.

Intracellular Thiol Redox Probing and Live-Cell Imaging Studies

Investigators examining intracellular thiol redox states, mitochondrial sulfhydryl pools, or conducting live-cell imaging of oxidative stress responses must select membrane-permeable DTNP rather than membrane-impermeable DTNB [1]. This binary permeability differential is non-negotiable for applications requiring reagent access to intracellular compartments; procurement of DTNB for such studies would constitute a fundamental methodological error.

Field Collection and Preservation of Environmental Thiol Samples for Deferred HPLC Analysis

Environmental monitoring programs and oceanographic research cruises collecting water samples for thiol analysis benefit from DTNP derivatization protocols. DTNP derivatives remain stable for >2 weeks at pH 5–6 and can be stored on C18 cartridges at 0–5 °C for extended periods, enabling sample collection at remote field sites with subsequent centralized laboratory analysis [1]. The 5-minute reaction time at pH 6 facilitates efficient field workflows.

Application
Selection Property
Validation Focus
Acidic-sample thiol quantification
pH-tolerant chromogenic probe
Sensitivity and linearity at low pH
GPCR segmental isotopic labeling
Acid-stable heterodimerization reagent
Yield and kinetics at pH 4.6
Intracellular thiol redox probing
Membrane-permeable sulfhydryl probe
Compartment-specific labeling verification
Environmental thiol field stabilization
Derivatization stability and SPE compatibility
Stability >2 weeks and extraction efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for DTNP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.